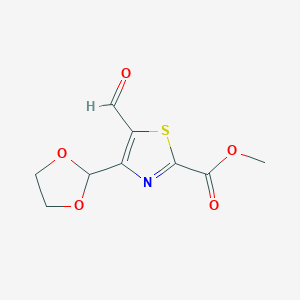

Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate

Description

Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate is a thiazole derivative characterized by three distinct functional groups:

- Position 4: A 1,3-dioxolane ring, a cyclic ether that may improve hydrophilicity and modulate electronic effects.

- Position 5: A formyl (–CHO) group, a reactive aldehyde capable of participating in nucleophilic additions or condensation reactions.

Its synthesis likely involves multi-step strategies, including protection/deprotection of the formyl group and regioselective functionalization of the thiazole core.

Properties

IUPAC Name |

methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-13-8(12)7-10-6(5(4-11)16-7)9-14-2-3-15-9/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYOUJKJTOHQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(S1)C=O)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of hypervalent iodine reagents for the stereoselective formation of the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Thiazole Derivatives with Aryl/Electron-Withdrawing Groups

- Compounds (4,5): Substituents: Aryl groups at position 4 and pyrazol-1-yl at position 2. Properties: Isostructural, planar conformation (except for one fluorophenyl group) .

Thiazole-Triazole-Benzimidazole Hybrids () :

- Substituents: Thiazole linked to triazole and benzimidazole moieties with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).

- Properties: Synthesized via click chemistry; characterized by IR, NMR, and X-ray crystallography .

- Comparison: The target compound lacks triazole/benzimidazole systems but shares a thiazole core. Its formyl group may enable conjugation reactions, unlike the stable aryl-thiazole linkages in .

Dioxolane-Containing Compounds

Difenoconazole () :

- Structure: 1,3-dioxolane linked to triazole and chlorophenyl groups.

- Use: Broad-spectrum fungicide .

- Comparison: Both compounds feature dioxolane, but difenoconazole’s triazole moiety is critical for antifungal activity. The target compound’s thiazole-carboxylate core may target different biological pathways.

Pramiconazole () :

- Structure: Dioxolane fused with triazole and fluorophenyl groups.

- Use: Antifungal agent .

- Comparison: Pramiconazole’s dioxolane enhances bioavailability, suggesting the target compound’s dioxolane could similarly improve pharmacokinetics.

Reactivity and Functional Group Analysis

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Stability Studies : The formyl group’s reactivity may necessitate stability testing under varying pH/temperature conditions.

- Synthetic Optimization : Regioselective formylation and dioxolane installation require further methodological development.

Biological Activity

Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate (CAS: 2248411-79-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dioxolane moiety, contributing to its unique chemical properties. The molecular formula is C₁₁H₉N₁O₅S, with a molecular weight of approximately 243.236 g/mol. The logP value indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of thiazoles possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been evaluated for its potential as an anticancer agent and its interaction with various biological systems.

Anticancer Activity

Several studies have focused on the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 (breast) | TBD |

| This compound | A549 (lung) | TBD |

| This compound | SK-MEL-2 (melanoma) | TBD |

Note: Specific IC50 values for this compound are yet to be established.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cell proliferation. For example:

- Tubulin Binding : Some thiazole derivatives have been shown to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.

- Kinase Inhibition : Compounds have demonstrated the ability to inhibit kinases involved in cell signaling pathways that promote cancer cell growth.

Antibacterial and Antifungal Activities

Beyond anticancer properties, thiazole derivatives like this compound have also been assessed for antibacterial and antifungal activities:

| Activity | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | TBD |

| Antifungal | Candida albicans | TBD |

These activities suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Research has highlighted several case studies involving similar compounds:

- A study on the synthesis and biological evaluation of thiazoles indicated that certain modifications to the thiazole ring significantly enhance anticancer activity against various cell lines.

- Another investigation revealed that introducing specific substituents on the dioxolane moiety could improve antibacterial efficacy against resistant strains of bacteria.

Q & A

Q. What are the common synthetic routes for Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate?

The synthesis typically involves multi-step condensation reactions. For example:

- Thiazole ring formation : Reacting 2-aminothiazole derivatives with a dioxolane-containing aldehyde under acidic conditions (e.g., acetic acid reflux) to introduce the 1,3-dioxolane moiety .

- Formyl group introduction : Use of Vilsmeier-Haack or Duff formylation reactions to functionalize the thiazole at position 5. Alternatively, condensation with pre-formylated intermediates (e.g., 3-formyl-indole derivatives) in the presence of sodium acetate as a catalyst .

- Esterification : Methylation of the carboxylate group at position 2 using methyl iodide or dimethyl sulfate in basic media .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dioxolane protons at δ 4.0–5.5 ppm, formyl proton at δ 9.5–10.5 ppm) . IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Polar aprotic solvents (e.g., dioxane, DMF) or acetic acid are preferred for cyclization and condensation steps .

- Catalysts : Sodium acetate aids in formylation/condensation reactions, while triethylamine neutralizes HCl byproducts in acylations .

Q. How to purify this compound?

- Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) resolves polar by-products .

Q. What stability considerations apply during storage?

- The formyl group is sensitive to moisture and oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials .

- Monitor degradation via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for this compound?

- Methodological audit : Compare solvent purity, catalyst ratios (e.g., sodium acetate excess in vs. triethylamine in ), and heating methods (reflux vs. microwave).

- By-product analysis : Use LC-MS to identify side products (e.g., dioxolane ring-opening under acidic conditions) .

Q. What computational strategies predict the compound’s bioactivity?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or enzymes). For example, align the formyl-thiazole scaffold with ATP-binding pockets .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO) of the dioxolane and formyl groups with experimental IC50 values from analogous compounds .

Q. How to optimize regioselectivity during formylation?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) at position 4 to steer formylation to position 5 .

- Metal catalysis : Use Pd/Cu-mediated C-H activation under CO atmosphere for selective formylation .

Q. What mechanistic insights explain side reactions during synthesis?

Q. How to validate its biological activity in cellular assays?

- In vitro screening : Dose-response assays (0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) with MTT viability tests .

- Target engagement : Western blotting to assess inhibition of signaling pathways (e.g., MAPK/ERK) using phospho-specific antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.